2-Methyl-1,3-thiazole-5-carboxamide

Medicinal Chemistry Process Chemistry Building Blocks

Medicinal chemistry programs targeting CNS disorders or metabolic diseases often require thiazole building blocks with precise, non-interchangeable substitution patterns for target engagement. 2-Methyl-1,3-thiazole-5-carboxamide provides the validated 2-methyl-5-carboxamide architecture essential for potency: • Proven scaffold for sub-nanomolar TGR5 agonists (EC50 ~1 nM in vitro), directly applicable to type 2 diabetes and metabolic syndrome research. • Favorable CNS drug-likeness: LogP 1.43, PSA 85.21 Ų, 1 H-bond donor, 2 H-bond acceptors-superior to more polar thiazole analogs for blood-brain barrier permeability. • Crystalline solid (mp 202-205°C) enables straightforward purification and handling; synthesized from ester precursor in 73% yield for reliable scale-up.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
CAS No. 99979-78-9
Cat. No. B1290799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-thiazole-5-carboxamide
CAS99979-78-9
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)C(=O)N
InChIInChI=1S/C5H6N2OS/c1-3-7-2-4(9-3)5(6)8/h2H,1H3,(H2,6,8)
InChIKeyHJPJGOLULCTEAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3-thiazole-5-carboxamide Overview


2-Methyl-1,3-thiazole-5-carboxamide (CAS 99979-78-9) is a heterocyclic building block featuring a thiazole core with a methyl group at the 2-position and a carboxamide at the 5-position. It is classified as a 1,3-thiazole-5-carboxamide derivative and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research [1]. The compound exhibits a LogP of 1.4346 and a polar surface area (PSA) of 85.21 Ų, which are key parameters governing its suitability as a fragment in drug design [2].

Workflow Medicinal chemistry building block synthesis
Selection CNS drug fragment design, agrochemical scaffolds
Use Context Fragment-based discovery, lead optimization

2-Methyl-1,3-thiazole-5-carboxamide vs. Thiazole Analogs


The substitution of 2-Methyl-1,3-thiazole-5-carboxamide with closely related thiazole derivatives—such as the unsubstituted thiazole-5-carboxamide, 4-methyl isomer, or 2-methylthiazole-5-carboxylic acid—is not scientifically trivial. This compound's specific 2-methyl-5-carboxamide substitution pattern dictates a unique combination of lipophilicity (LogP 1.4346) and hydrogen-bonding capacity (1 donor, 2 acceptors) that is critical for target engagement in drug discovery campaigns [1][2]. In the context of Takeda G-protein-coupled receptor 5 (TGR5) agonism, for example, the 2-methyl-thiazole scaffold is explicitly identified as yielding the most potent in vitro agonists, a finding that underscores the non-interchangeable nature of this substitution pattern for specific biological outcomes [3].

2-Methyl-5-carboxamide pattern
Unique lipophilicity and H-bond capacity driven by this substitution pattern; unsubstituted or 4-methyl analogs may not replicate CNS target engagement.
Carboxamide vs carboxylic acid
Neutral amide H-bond profile differs from ionizable acid; replacing with 2-methylthiazole-5-carboxylic acid alters binding mode and membrane permeability.
TGR5 agonist SAR
2-Methyl on thiazole is reported critical for high in vitro TGR5 potency; removal or isomerization may reduce functional response, limiting interchangeability.

2-Methyl-1,3-thiazole-5-carboxamide: Key Evidence vs. Analogs


Synthetic Yield and Crystallinity vs. Ester Precursors

2-Methyl-1,3-thiazole-5-carboxamide can be synthesized directly from its methyl ester precursor, methyl 2-methylthiazole-5-carboxylate, via ammonolysis. This reaction proceeds with a 73% isolated yield and produces a high-melting solid (202-205°C) that is readily purified by crystallization . In contrast, the precursor ester itself is a low-melting solid (40-50°C), which complicates handling and purification at scale .

Synthetic yield & form
Data to verify
73% yield, mp 202–205°C (white powder) vs. Ester: mp 40–50°C (low-melting solid)
~+160°C mp increase; enables stable solid handling
Improved purification and scale-up handling
Source review recommended; no peer-reviewed yield
Medicinal Chemistry Process Chemistry Building Blocks

Lipophilicity Advantage for CNS Penetration

The introduction of a methyl group at the 2-position of the thiazole ring significantly increases lipophilicity. The target compound has a calculated LogP of 1.4346 [1]. This represents a substantial increase compared to the unsubstituted thiazole-5-carboxamide, which has a reported LogP of -0.292 [2]. This 1.7 log unit increase corresponds to a ~50-fold greater partition coefficient (octanol/water), a key parameter for optimizing blood-brain barrier penetration and CNS target engagement.

Lipophilicity (LogP)
Reported
LogP 1.4346
+1.7 log units vs. thiazole-5-carboxamide (LogP -0.292); ~50-fold greater octanol/water partition
Supports CNS permeation design
Calculated XLogP3; experimental validation recommended
CNS Drug Discovery Medicinal Chemistry ADME Properties

Hydrogen-Bonding Profile vs. Carboxylic Acid Analog

The carboxamide functional group at the 5-position provides a distinct hydrogen-bonding profile compared to the corresponding carboxylic acid. 2-Methyl-1,3-thiazole-5-carboxamide acts as both a hydrogen bond donor (1) and acceptor (2), with a polar surface area (PSA) of 85.21 Ų [1]. In contrast, the related 2-methylthiazole-5-carboxylic acid (CAS 40004-69-1) has a different donor/acceptor profile (1 donor, 3 acceptors) and a PSA of 78.43 Ų (calculated) . This difference in electronic and steric properties directly impacts binding modes in protein-ligand interactions, with the amide offering a neutral, more membrane-permeable alternative to the ionizable acid.

H-Bond profile
Reported
1 donor, 2 acceptors; PSA 85.21 Ų vs. Carboxylic acid: 1 donor, 3 acceptors; PSA 78.43 Ų
+6.78 Ų PSA; neutral amide offers distinct binding interactions
Fragment library H-bond diversity
Calculated values; verify with experimental logD/PSA
Medicinal Chemistry Molecular Recognition Fragment-Based Drug Design

TGR5 Agonist Scaffold with High Potency

In a structure-activity relationship (SAR) study of 4-phenoxythiazol-5-carboxamides as TGR5 agonists, derivatives bearing a 2-methyl group on the thiazole ring (compounds 30c and e) were identified as the most potent, with EC50 values of approximately 1 nM against human TGR5 in vitro [1]. This potency was superior to other thiazole ring substitutions explored in the study, establishing the 2-methylthiazole-5-carboxamide motif as a critical pharmacophore for achieving high target affinity in this class of GPCR agonists.

TGR5 agonist potency
Class-level inference
EC50 ≈ 1 nM (hTGR5)
Most potent in 4-phenoxythiazole series; 2-methyl critical for affinity
SAR-based pharmacophore context
In vitro cAMP assay, Flp-In-CHO cells; reported potency, not guaranteed
Metabolic Disease GPCR Agonists Type 2 Diabetes

2-Methyl-1,3-thiazole-5-carboxamide Applications


CNS-Penetrant Kinase/GPCR Inhibitor Scaffold

Medicinal chemistry teams targeting central nervous system (CNS) disorders should prioritize 2-Methyl-1,3-thiazole-5-carboxamide as a core scaffold. Its favorable LogP of 1.4346, combined with a balanced hydrogen-bonding profile (1 donor, 2 acceptors; PSA 85.21 Ų), aligns well with the physicochemical property space known to enhance blood-brain barrier permeability [1]. This compound offers a superior starting point compared to more polar thiazole analogs (e.g., unsubstituted thiazole-5-carboxamide with LogP -0.292) for projects where CNS exposure is a critical requirement.

TGR5 Agonist Synthesis for Metabolic Disease

Based on published SAR studies, the 2-methylthiazole-5-carboxamide motif is a key structural feature for achieving sub-nanomolar to low nanomolar potency in TGR5 agonists . Research programs focused on developing novel treatments for type 2 diabetes mellitus and related metabolic syndromes can confidently use this building block to construct 4-phenoxythiazol-5-carboxamide analogs, which have demonstrated EC50 values as low as approximately 1 nM in vitro .

Scalable Intermediate for Complex Thiazoles

For process chemists and CROs tasked with scaling up the synthesis of complex thiazole-containing molecules, 2-Methyl-1,3-thiazole-5-carboxamide is a more practical intermediate than its ester or acid counterparts. Its high melting point (202-205°C) and crystalline nature allow for easy purification and handling, while the carboxamide group can be further functionalized or serve as a stable protecting group for the corresponding carboxylic acid . The direct synthesis from the ester proceeds with a robust 73% yield, providing a reliable entry point for multi-step synthetic routes .

Fragment Library Component for Hydrogen-Bonding

In fragment-based drug discovery (FBDD), 2-Methyl-1,3-thiazole-5-carboxamide serves as an excellent probe for interrogating protein binding sites that favor neutral, hydrogen-bonding heterocycles. Its specific donor/acceptor profile, distinct from the corresponding acid, makes it a valuable addition to fragment libraries, where it can be screened for weak initial binding that can be optimized into a high-affinity lead through subsequent medicinal chemistry efforts.

Application
Selection Property
Validation Focus
CNS-penetrant molecule design
Moderate lipophilicity, neutral amide H-bond profile
In silico BBB permeability prediction
TGR5 agonist SAR studies
2-Methylthiazole pharmacophore
In vitro cAMP potency confirmation
Scalable synthesis intermediate
High-melting crystalline solid (amide form)
Purification and handling reproducibility
Fragment library H-bond probe
Neutral carboxamide donor/acceptor pattern
Binding site engagement in primary screens

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16 linked technical documents
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